molecular formula C9H10O3 B019245 2-Hydroxy-2-phenylpropanoic acid CAS No. 515-30-0

2-Hydroxy-2-phenylpropanoic acid

Cat. No.: B019245
CAS No.: 515-30-0
M. Wt: 166.17 g/mol
InChI Key: NWCHELUCVWSRRS-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is an organic compound with the molecular formula C9H10O3. It is a chiral molecule, meaning it has two enantiomers: ®-2-Hydroxy-2-phenylpropanoic acid and (S)-2-Hydroxy-2-phenylpropanoic acid. This compound is a derivative of phenylpropanoic acid and is characterized by the presence of a hydroxyl group and a phenyl group attached to the same carbon atom.

Mechanism of Action

Target of Action

2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, primarily targets enzymes involved in the metabolism of phenylalanine. One of its key targets is lactate dehydrogenase (LDH) , which plays a crucial role in converting phenylpyruvate to phenyllactic acid .

Mode of Action

The compound interacts with lactate dehydrogenase by acting as a substrate. This interaction facilitates the conversion of phenylpyruvate to phenyllactic acid, a process essential in the catabolism of phenylalanine. The resulting product, phenyllactic acid, is then further metabolized or excreted .

Biochemical Pathways

This compound is involved in the phenylalanine metabolism pathway . This pathway includes the conversion of phenylalanine to phenylpyruvate, which is then converted to phenyllactic acid by lactate dehydrogenase. The downstream effects include the regulation of phenylalanine levels in the body and the prevention of toxic accumulation of phenylalanine derivatives .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

These properties impact its bioavailability, ensuring that sufficient amounts reach the target tissues to exert its effects.

Result of Action

At the molecular level, the action of this compound results in the conversion of phenylpyruvate to phenyllactic acid. This conversion helps maintain normal levels of phenylalanine and its derivatives, preventing potential toxic effects. At the cellular level, this regulation supports normal cellular functions and metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolic substrates can influence the efficacy and stability of this compound. For instance, optimal enzyme activity for lactate dehydrogenase occurs at specific pH and temperature ranges. Deviations from these conditions can affect the compound’s interaction with its target and its overall stability .

: TargetMol : ChemicalBook

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction may produce phenylethanol .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-2-phenylpropanoic acid
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InChI

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCHELUCVWSRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID10862090
Record name Atrolactic acid
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Molecular Weight

166.17 g/mol
Source PubChem
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CAS No.

515-30-0, 4607-38-9
Record name Atrolactic acid
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Record name Atrolactic acid
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Record name DL-Atrolactic acid
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Record name Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl-
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Record name 2-phenyllactic acid
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Record name (±)-2-phenyllactic acid
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Record name ATROLACTIC ACID
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Synthesis routes and methods I

Procedure details

We next examined the preparation of aryllactic acid derivatives 6 through hydrolysis of the corresponding cyanohydrins 5. Phenyllactic acid and derivatives serve as versatile building blocks for the preparation of numerous biologically active compounds. (Coppola, G. M.; Schuster, H. F. Chiral α-Hydroxy Acids in Enantioselective Synthesis; Wiley-VCH: Weinheim, Germany: 1997.) Upon screening our nitrilase library against the parent cyanohydrin 5a (Ar=phenyl), we found several enzymes that provided 6a with high enantiomeric excess. One enzyme, SEQ ID NOS: 103, 104, was further characterized. After optimization, SEQ ID NOS:103, 104, was shown to provide (S)-phenyllactic acid (6a) with complete conversion (50 mM) and very high enantioselectivity (98% ee) over 6 h. The highest enantioselectivity previously reported for biocatalytic conversion of 5 to 6 was 75% ee achieved through a whole cell transformation using a Pseudomonas strain. (Hashimoto, Y.; Kobayashi, E.; Endo, T.; Nishiyama, M.; Horinouchi, S. Biosci. Biotech. Biochem. 1996, 60, 1279.)
[Compound]
Name
aryllactic acid
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cyanohydrin
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Synthesis routes and methods II

Procedure details

The analysis of phenyllactic acid was initially plagued with the same problems discussed for phenylglycine and 2-chloromandelic acid. However, in this case, adjustment of the solvent concentration in the nonchiral HPLC method led to a shift in the retention time of the acid, so that it no longer coeluted with the cell lysate peak. Following this, no problems were encountered with either the nonchiral or chiral methods. Representative nonchiral chromatograms of the product (1.9 min) and cyanohydrin substrate (3.7 min) are shown in FIG. 8A, while the chiral analysis of the acid is shown in FIG. 8B, with the L-enantiomer eluting at 2 min and the opposite enantiomer at 6 min.
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Synthesis routes and methods III

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions the enantioselective metabolism of cumene, leading to the formation of (R)-(-)-2-hydroxy-2-phenylpropanoic acid. What can you tell us about the stereochemistry of this process?

A1: The research paper by Ishida et al. [] focuses on the enantioselective metabolism of cumene in rabbits. The study highlights that the metabolism of cumene to 2-hydroxy-2-phenylpropanoic acid is not random but favors the formation of the (R)-(-) enantiomer. This suggests that the enzymes responsible for this metabolic conversion, likely cytochrome P450 enzymes, exhibit stereospecificity. The preferential formation of the (R)-(-) enantiomer over the (S)-(+) enantiomer suggests that the active site of the involved enzyme has a specific spatial arrangement that favors the binding and conversion of one enantiomer over the other. Further research into the specific enzymes and their active site structures would be required to confirm this.

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